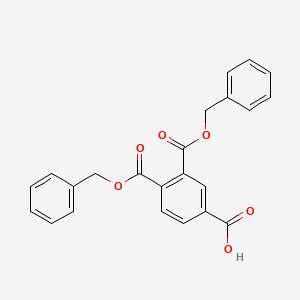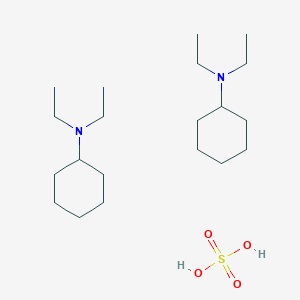
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is a chemical compound that belongs to the class of esters. Esters are organic compounds derived from carboxylic acids and alcohols. This particular ester is characterized by the presence of an acetoxymethyl group and a nitrosamino group attached to the ethyl ester of acetic acid. Esters are known for their pleasant odors and are commonly found in natural products such as fruits and flowers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester typically involves the esterification of acetic acid with an appropriate alcohol in the presence of a catalyst. One common method is the Fischer esterification, where acetic acid reacts with ethanol in the presence of a mineral acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods
In industrial settings, the production of esters like this compound can be achieved through continuous processes involving the use of large-scale reactors. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the reaction .
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester undergoes various chemical reactions, including:
Reduction: The nitrosamino group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a metal catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines to form amides.
Common Reagents and Conditions
Hydrolysis: Aqueous acid (e.g., hydrochloric acid) or base (e.g., sodium hydroxide) under reflux conditions.
Reduction: Hydrogen gas with a metal catalyst such as palladium on carbon.
Substitution: Amines in the presence of a base such as triethylamine.
Major Products Formed
Hydrolysis: Acetic acid and ethanol.
Reduction: Acetic acid, 2-((acetoxymethyl)amino)ethyl ester.
Substitution: Acetic acid, 2-((acetoxymethyl)amino)ethyl amide.
Aplicaciones Científicas De Investigación
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other esters and amides.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester involves its interaction with biological molecules. The nitrosamino group can undergo metabolic activation to form reactive intermediates that can modify proteins and DNA. This modification can lead to changes in cellular function and potentially result in antimicrobial or anticancer effects . The ester group can also be hydrolyzed to release acetic acid, which can act as an antimicrobial agent .
Comparación Con Compuestos Similares
Similar Compounds
Ethyl acetoacetate: An ester with a similar structure but lacks the nitrosamino group.
Ethyl 2-(acetylamino)-2-cyanoacetate: Another ester with an acetylamino group instead of a nitrosamino group.
Uniqueness
Acetic acid, 2-((acetoxymethyl)nitrosamino)ethyl ester is unique due to the presence of both an acetoxymethyl group and a nitrosamino group. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to other esters .
Propiedades
| 70103-77-4 | |
Fórmula molecular |
C7H12N2O5 |
Peso molecular |
204.18 g/mol |
Nombre IUPAC |
2-[acetyloxymethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C7H12N2O5/c1-6(10)13-4-3-9(8-12)5-14-7(2)11/h3-5H2,1-2H3 |
Clave InChI |
AVDDGBLWDYXMFE-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCN(COC(=O)C)N=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[4-[2-(2,3-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13781425.png)
![Chloro(4-cyanophenyl)[(R)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldiphenylphosphine]nickel(II)](/img/structure/B13781431.png)
![2-(2-Chloro-2-phenylvinyl)-1-methylnaphtho[1,2-d]thiazolium chloride](/img/structure/B13781442.png)

